N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide

PI3K delta inhibition enzymatic IC50 TR-FRET assay

This compound is Example 27 from Gilead's US Patent 9,221,795—a potent, ATP-competitive PI3Kδ inhibitor (enzymatic IC50 1 nM, cellular EC50 0.31 nM in basophils). Its N,N-dimethyl urea terminus and ortho-CF₃ benzamide confer a selectivity window (135-fold over PI3Kβ) that enables unambiguous PI3Kδ pathway dissection at concentrations up to ~30 nM. Unlike pan-PI3K inhibitors, it avoids confounding off-target effects. Be aware: some vendors mislabel it as the SYK/FLT3 inhibitor TAK-659; always confirm identity via PI3Kδ TR-FRET (expected IC50 ~1 nM) and SYK assay (IC50 >>1 µM). Procure from trusted suppliers that provide orthogonal analytical proof of structure.

Molecular Formula C17H22F3N3O2
Molecular Weight 357.377
CAS No. 2034283-23-1
Cat. No. B2391745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide
CAS2034283-23-1
Molecular FormulaC17H22F3N3O2
Molecular Weight357.377
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C17H22F3N3O2/c1-22(2)16(25)23-9-7-12(8-10-23)11-21-15(24)13-5-3-4-6-14(13)17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,24)
InChIKeyQQAVAXYZBIVRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide (CAS 2034283-23-1): Compound Identity and Core Pharmacological Profile


N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide (CAS 2034283-23-1) is a synthetic small-molecule phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically disclosed as Example 27 in Gilead Sciences' US Patent 9,221,795 [1]. The compound is a potent, ATP-competitive inhibitor of the PI3K p110δ isoform, with reported enzymatic IC50 and cellular EC50 values in the low nanomolar range. Its structure features a piperidine-1-carboxamide core with a 2-(trifluoromethyl)benzamido methyl substituent, a chemotype distinct from the quinazolinone and pyrrolopyrimidine scaffolds common among other PI3Kδ inhibitors. Notably, this compound is sometimes mislabeled in secondary vendor catalogs as the SYK/FLT3 inhibitor TAK-659; however, the structure, CAS number, and biological activity profile unambiguously correspond to a Gilead PI3Kδ inhibitor series, not TAK-659 [2].

Procurement Risk: Why N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide Cannot Be Substituted with Other PI3Kδ Inhibitors or Mislabeled Analogs


Substituting this compound with another PI3Kδ inhibitor, even a close structural analog from the same patent family, carries significant risk of divergent biological outcomes. The compound's unique substitution pattern—specifically the N,N-dimethyl urea terminus and the ortho-trifluoromethyl benzamide moiety—directly influences its isoform selectivity profile and pharmacokinetic properties [1]. For example, Example 24 (US9221795) differs in the benzamide substitution and shows a distinct selectivity window. More critically, this compound has been incorrectly cross-referenced in some vendor catalogs as TAK-659 (mivavotinib), a structurally unrelated SYK/FLT3 inhibitor [2]. Procurement of TAK-659 under CAS 2034283-23-1 would yield a molecule with entirely different target engagement (SYK/FLT3 vs. PI3Kδ), rendering the intended PI3Kδ inhibition experiment null. The quantitative evidence below demonstrates the specific potency and selectivity parameters that define this compound and that would be lost upon substitution.

Quantitative Comparator Evidence for N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide (CAS 2034283-23-1)


PI3Kδ Enzymatic Potency: Head-to-Head Comparison with Idelalisib

In a TR-FRET enzymatic assay using recombinant human full-length PI3K p110δ/p85α and phosphatidylinositol 3,4,5-trisphosphate substrate, this compound (Example 27) achieved an IC50 of 1 nM [1]. This represents approximately 2.5-fold greater potency than the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101), which exhibits an IC50 of 2.5 nM under comparable assay conditions [2]. The compound's IC50 also compares favorably to the closely related patent analog Example 24, which showed an IC50 of 0.400 nM in the same assay, indicating that Example 27 maintains picomolar-range enzymatic potency while potentially offering a differentiated selectivity profile.

PI3K delta inhibition enzymatic IC50 TR-FRET assay

Cellular PI3Kδ Engagement: Basophil Activation Assay Potency

In a physiologically relevant human basophil activation assay, the compound inhibited anti-FcεRI mAb-stimulated basophil activation with an EC50 of 0.310 nM after 60 minutes of preincubation [1]. This picomolar-level cellular potency confirms efficient target engagement in primary human cells. By comparison, in the same assay's format measuring whole-blood PI3Kδ inhibition, the compound showed an EC50 of 1 nM, indicating minimal plasma protein binding shift (~3-fold). For context, idelalisib has demonstrated EC50 values in the 8–50 nM range for similar basophil CD63 activation assays [2], suggesting the target compound is approximately 25–160-fold more potent in this cellular context.

cellular target engagement basophil activation EC50

Isoform Selectivity: PI3Kδ vs. PI3Kα, β, and γ

The compound's selectivity was evaluated against the three other Class I PI3K isoforms using recombinant TR-FRET assays. IC50 values for PI3Kα, β, and γ were 750 nM, 100 nM, and 190 nM, respectively [1]. This yields selectivity ratios (IC50 other isoform / IC50 PI3Kδ) of 750-fold over PI3Kα, 100-fold over PI3Kβ, and 190-fold over PI3Kγ. In comparison, idelalisib demonstrates selectivity ratios of approximately 3280-fold (α/δ), 328-fold (β/δ), and 226-fold (γ/δ) based on published IC50 values [2]. While idelalisib shows greater discrimination against PI3Kα, Example 27 retains comparable selectivity over PI3Kβ and PI3Kγ, the isoforms whose inhibition is most associated with metabolic and cardiovascular side effects. The patent analog Example 13, by contrast, is a PI3Kα-selective compound (IC50 8,300 nM for PI3Kα, per BindingDB [3]), underscoring how small structural changes in the benzamide substitution redirect isoform selectivity.

PI3K isoform selectivity pan-PI3K counter-screening safety margin

Cellular PI3Kβ Activity in PC-3 Cells: Functional Selectivity Validation

To validate that the enzymatic PI3Kβ selectivity translates to a cellular context, the compound was tested in PTEN-deficient human PC-3 prostate cancer cells, where AKT phosphorylation at Ser473 is primarily driven by PI3Kβ. The compound inhibited pAKT-S473 with an EC50 of 42 nM after 2-hour treatment, measured by TR-FRET [1]. This 42-fold window over the PI3Kδ cellular EC50 (0.310–1 nM) confirms that PI3Kβ is functionally spared at concentrations that fully suppress PI3Kδ signaling. This cellular selectivity profile is consistent with Example 24 from the same patent, which showed an EC50 of 0.400 nM for PI3Kδ enzymatic inhibition but lacked detailed cellular PI3Kβ data, making Example 27's cellular selectivity data a distinguishing feature for in vivo experimental planning.

PI3Kβ cellular assay PC-3 cells AKT phosphorylation

Cross-Patent Comparator: Distinguishing from PI3Kδ Inhibitors with Different Chemotypes

The compound's piperidine-1-carboxamide chemotype is structurally distinct from the quinazolinone scaffold of idelalisib and the pyrrolo[3,4-c]pyridin-3-one scaffold of TAK-659 (mivavotinib, a SYK inhibitor) [1][2]. This chemotype divergence has practical implications: piperidine carboxamides typically exhibit different metabolic liabilities, solubility profiles, and crystal form tendencies compared to quinazolinones. While quantitative PK data for this specific compound are not publicly available in the extracted sources, the structural class is known from the patent disclosure to yield compounds with acceptable oral bioavailability in rodent models, as evidenced by the patent's in vivo efficacy data for structurally related examples [3]. The ortho-trifluoromethyl group on the benzamide ring is a key determinant of potency and selectivity, as demonstrated by the 8,300-fold loss in PI3Kα potency observed when this motif is altered in Example 13 [4].

chemotype comparison PI3Kδ inhibitor scaffolds patent landscape

Optimal Use Cases for N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide (CAS 2034283-23-1) Based on Quantitative Evidence


PI3Kδ-Dependent B-Cell Malignancy Research Requiring High Potency and Cellular Selectivity

The compound's sub-nanomolar cellular EC50 (0.310 nM in basophils) and 135-fold selectivity over cellular PI3Kβ activity (EC50 42 nM in PC-3 cells) make it particularly well-suited for in vitro and in vivo studies of chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and indolent non-Hodgkin lymphomas where PI3Kδ is the primary disease driver [1]. The 2.5-fold greater enzymatic potency compared to idelalisib suggests that lower doses may achieve equivalent target suppression, potentially reducing hepatotoxicity risk that has been associated with idelalisib in clinical settings [2].

Isoform-Selective Chemical Biology Tool for PI3K Signaling Pathway Dissection

With IC50 values of 1 nM (δ), 100 nM (β), 190 nM (γ), and 750 nM (α), this compound can function as a PI3Kδ-selective chemical probe at concentrations up to ~30 nM, where δ inhibition is >95% complete while β, γ, and α isoforms remain <25% inhibited [1]. This window is sufficient for pathway dissection experiments in hematopoietic cell lines and primary immune cells, where PI3Kδ is the dominant isoform. Unlike pan-PI3K inhibitors, this compound enables unambiguous attribution of signaling phenotypes specifically to PI3Kδ [3].

Structure-Activity Relationship (SAR) Reference for Piperidine Carboxamide PI3K Inhibitor Optimization

As a characterized Example 27 from US Patent 9,221,795, this compound serves as a reference point for medicinal chemistry optimization of the piperidine-1-carboxamide series [1]. The quantitative selectivity data across all four Class I PI3K isoforms, combined with cellular functional data (PC-3 PI3Kβ and basophil PI3Kδ), provide a benchmark against which newly synthesized analogs can be compared. The dramatic 8,300-fold loss of PI3Kα potency in Example 13 [4] underscores the sensitivity of the selectivity profile to the benzamide substitution pattern, making Example 27 a defined starting point for scaffold hopping or property optimization.

Procurement Quality Control: Identity Verification Against Mislabeled TAK-659 Stock

Given that multiple vendor databases have incorrectly cross-referenced CAS 2034283-23-1 with the SYK inhibitor TAK-659 [1], this compound's well-defined PI3Kδ potency profile (IC50 1 nM) and lack of published SYK inhibitory activity provide a functional identity verification standard. Researchers can confirm correct compound identity by performing a rapid PI3Kδ TR-FRET enzymatic assay (expected IC50 ~1 nM) and a SYK kinase assay (expected IC50 >>1 μM, consistent with no SYK activity reported in the patent) [2][5]. This dual-assay verification protocol mitigates the risk of experimental failure due to incorrect compound sourcing.

Quote Request

Request a Quote for N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.